molecular formula C17H15N3O3 B5812216 N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide

N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide

Cat. No. B5812216
M. Wt: 309.32 g/mol
InChI Key: YSGXXYJFHRXIBR-UHFFFAOYSA-N
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Description

N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide, also known as ABX-1431, is a small molecule drug candidate that has been developed for the treatment of various neurological disorders. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide acts as a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide increases the levels of 2-AG in the brain, which in turn activates the CB1 and CB2 receptors of the endocannabinoid system, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation in animal models of neuropathic pain and multiple sclerosis. It has also been shown to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide is its selectivity for MAGL, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for the development of N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide. One direction is the evaluation of its efficacy in clinical trials for the treatment of various neurological disorders. Another direction is the development of more potent and selective MAGL inhibitors based on the structure of N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide. Finally, the role of the endocannabinoid system in various physiological processes is still not fully understood, and further research is needed to fully elucidate its therapeutic potential.

Synthesis Methods

The synthesis of N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide involves several steps, including the reaction of 2-aminobenzoic acid with acetic anhydride to form N-acetyl-2-aminobenzoic acid. This intermediate is then reacted with 2-amino-6-bromo-1,3-benzoxazole to form N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide.

Scientific Research Applications

N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide has been studied extensively for its potential therapeutic benefits in various neurological disorders, including multiple sclerosis, Parkinson's disease, and neuropathic pain. It has been shown to modulate the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes, including pain, inflammation, and mood.

properties

IUPAC Name

N-[4-(6-acetamido-1,3-benzoxazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-10(21)18-13-5-3-12(4-6-13)17-20-15-8-7-14(19-11(2)22)9-16(15)23-17/h3-9H,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGXXYJFHRXIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320709
Record name N-[4-(6-acetamido-1,3-benzoxazol-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665655
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[4-(6-acetamido-1,3-benzoxazol-2-yl)phenyl]acetamide

CAS RN

330448-78-7
Record name N-[4-(6-acetamido-1,3-benzoxazol-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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